![molecular formula C20H26N2O5S B3464204 1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)
1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, commonly known as Compound X, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields.
Scientific Research Applications
Compound X has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to modulate the activity of certain ion channels, which can have implications for the treatment of neurological disorders such as epilepsy and neuropathic pain. In cancer research, Compound X has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. In drug discovery, Compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. Specifically, Compound X has been shown to interact with the GABA-A receptor and the TRPV1 ion channel, both of which play important roles in pain perception and modulation. By modulating the activity of these targets, Compound X may have analgesic effects and could potentially be used to treat pain disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and potential analgesic effects. However, further research is needed to fully understand the extent of these effects and their potential clinical applications.
Advantages and Limitations for Lab Experiments
One advantage of Compound X is its potential as a lead compound for drug discovery and development. Its unique chemical structure and range of biological effects make it an attractive target for further research. However, one limitation of Compound X is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory settings.
Future Directions
There are several future directions for research on Compound X, including:
1. Further investigation of its mechanism of action and potential targets in the nervous system.
2. Development of new derivatives with improved efficacy and safety profiles.
3. Evaluation of its potential as an anticancer agent in vivo.
4. Investigation of its potential as a treatment for pain disorders.
5. Exploration of its potential applications in other fields, such as drug delivery and materials science.
In conclusion, Compound X is a chemical compound that has shown promise in various scientific research applications, including neuroscience, cancer research, and drug discovery. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-5-7-18(8-6-17)28(23,24)22-12-10-21(11-13-22)15-16-4-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOJROODUEAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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